

Application Notes and Protocols for Seco-DUBA in In Vitro Studies

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Compound of Interest

Compound Name:	Seco-DUBA
CAS No.:	1227961-59-2
Cat. No.:	B8195935

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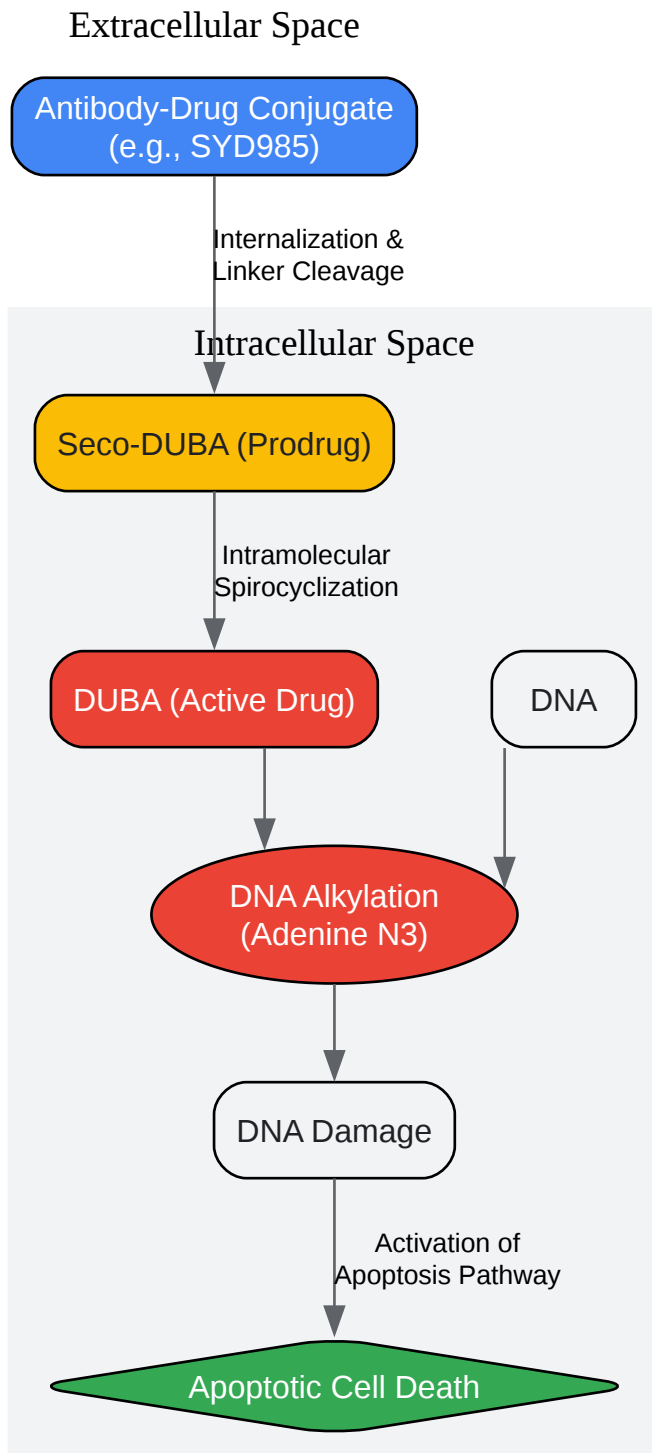
Introduction

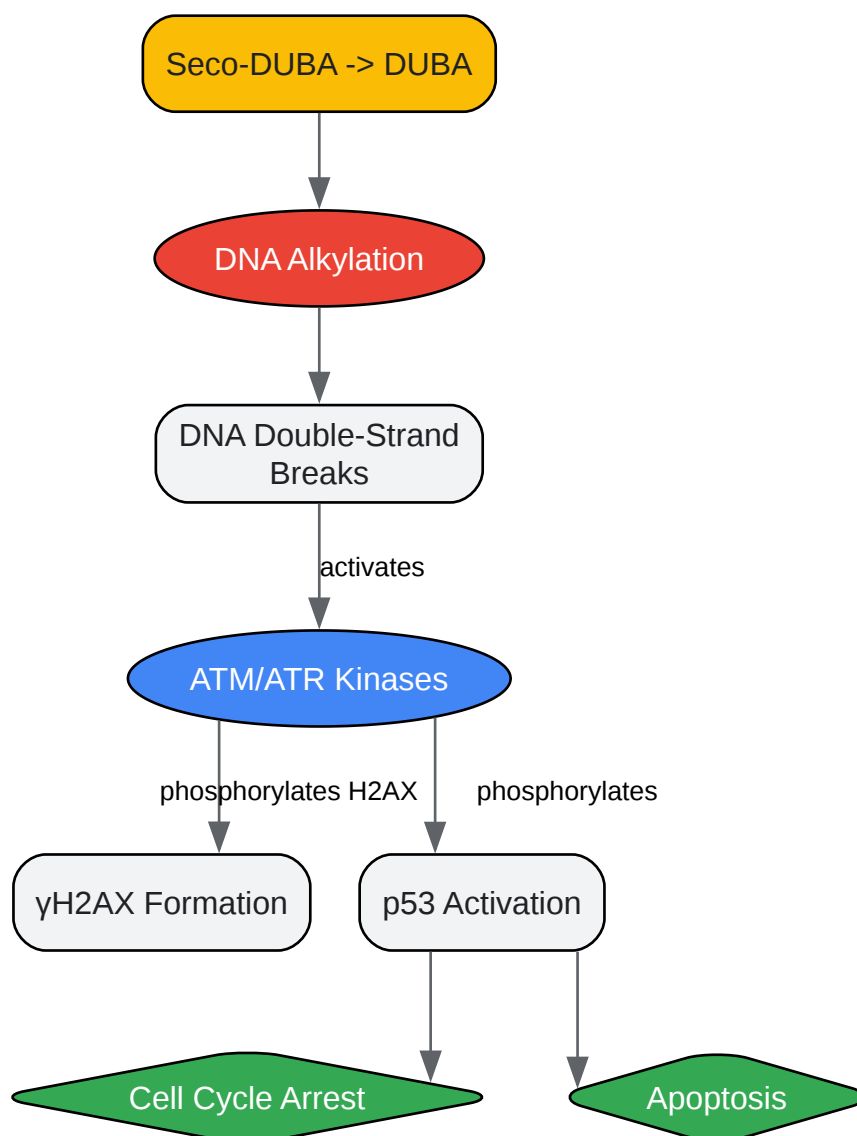
Seco-duocarmycin-hydroxybenzamide-azaindole (**Seco-DUBA**) is a highly potent, synthetic prodrug of the duocarmycin class of DNA alkylating agents.^{[1][2]} It is a key component of antibody-drug conjugates (ADCs), such as trastuzumab duocarmazine (SYD985), where it is linked to a monoclonal antibody via a cleavable linker.^{[1][3]} The prodrug design enhances the therapeutic index by ensuring that the cytotoxic payload is released preferentially at the tumor site. In its inactive seco- form, the molecule is less reactive. Upon cleavage of the linker and intracellular release, **Seco-DUBA** undergoes a spirocyclization to its active form, DUBA, which can then exert its cytotoxic effects.^[4] This document provides detailed protocols for in vitro studies involving **Seco-DUBA**, quantitative data from relevant studies, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

Seco-DUBA's mechanism of action begins after it is released from the ADC within the target cell. The molecule is designed to be relatively stable in circulation but to activate upon entering

the cellular environment. The activation involves an intramolecular cyclization to form the active duocarmycin, DUBA.[4] This active form then binds to the minor groove of DNA and selectively alkylates the N3 position of adenine, leading to DNA damage.[1] This damage triggers a cascade of cellular events, ultimately resulting in apoptotic cell death.[1] This mechanism is effective against both proliferating and quiescent cancer cells.[1]





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References

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